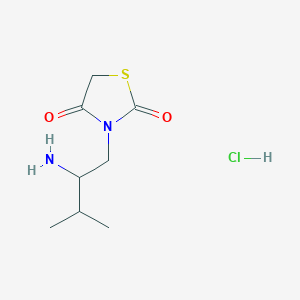

3-(2-Amino-3-methylbutyl)thiazolidin-2,4-dion-Hydrochlorid

Übersicht

Beschreibung

“3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride” is a compound that belongs to the class of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .

Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .

Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The structure of “3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride” would be a derivative of this basic structure.

Chemical Reactions Analysis

The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Thiazolidinderivate wurden ausgiebig auf ihre potenziellen Antitumoreigenschaften untersucht. Das Vorhandensein von Schwefel im Thiazolidinring verstärkt die pharmakologischen Eigenschaften und macht ihn zu einem wertvollen Gerüst bei der Entwicklung von Antitumormedikamenten. Forscher haben verschiedene synthetische Ansätze eingesetzt, um die Selektivität und pharmakokinetische Aktivität dieser Verbindungen zu verbessern, mit dem Ziel, neue Wirkstoffkandidaten mit erhöhter Wirksamkeit gegen Krebszellen zu entwickeln .

Antibakterielle Eigenschaften

Das Thiazolidinmotiv ist auch für seine antimikrobielle Aktivität bekannt. Studien haben gezeigt, dass Thiazolidinderivate als potente antimikrobielle Wirkstoffe wirken können, die das Wachstum verschiedener bakterieller und Pilzpathogene hemmen. Dies ist besonders wichtig bei der Entwicklung neuer Antibiotika angesichts der zunehmenden Antibiotikaresistenz .

Antiepileptische Wirkungen

Im Bereich der Neurologie wurden Thiazolidinderivate auf ihre antiepileptischen Wirkungen untersucht. Die Modifikation der Thiazolidinstruktur hat zu Verbindungen geführt, die vielversprechend für die Behandlung von Epilepsie und anderen Krampfanfällen sind und einen neuen Weg für therapeutische Interventionen eröffnen .

Entzündungshemmende Anwendungen

Die entzündungshemmenden Eigenschaften von Thiazolidinderivaten machen sie zu Kandidaten für die Behandlung von entzündlichen Erkrankungen. Durch die Modulation entzündlicher Signalwege können diese Verbindungen potenziell die Symptome chronisch-entzündlicher Erkrankungen lindern .

Neuroprotektives Potenzial

Thiazolidinderivate weisen neuroprotektive Aktivität auf, die für die Behandlung von neurodegenerativen Erkrankungen von entscheidender Bedeutung ist. Ihre Fähigkeit, Nervenzellen vor Schäden zu schützen, könnte zu Durchbrüchen bei der Behandlung von Erkrankungen wie Alzheimer und Parkinson führen .

Antioxidative Wirkungen

Die antioxidative Aktivität von Thiazolidinderivaten ist ein weiterer interessanter Bereich. Diese Verbindungen können reaktive Sauerstoffspezies (ROS) abfangen, die an verschiedenen Krankheiten und Alterungsprozessen beteiligt sind. Durch die Reduzierung von oxidativem Stress könnten Thiazolidinderivate zur Prävention und Behandlung von Erkrankungen im Zusammenhang mit oxidativem Stress beitragen .

Blutzuckersenkende Mittel

Thiazolidinderivate, insbesondere solche mit einem 2,4-Dion-Gerüst, haben eine blutzuckersenkende Aktivität gezeigt, indem sie die Insulinresistenz verbessern. Diese Anwendung ist im Kontext der Diabetestherapie von Bedeutung, wo diese Verbindungen eine Rolle als Antidiabetika spielen könnten .

Sondenentwicklung für biologische Studien

Aufgrund ihrer vielfältigen therapeutischen und pharmazeutischen Aktivitäten werden Thiazolidinderivate in der Sondenentwicklung für biologische Studien eingesetzt. Sie dienen als Werkzeuge zum Verständnis biologischer Prozesse und zur Identifizierung neuer therapeutischer Ziele .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride are peroxisome proliferator-activated receptors (PPARs), a group of nuclear receptors . Specifically, it acts on PPARγ (PPAR-gamma, PPARG), making it a subset of PPARγ agonists .

Mode of Action

3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride interacts with its targets by activating PPARγ . The endogenous ligands for these receptors are free fatty acids and eicosanoids . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others .

Biochemical Pathways

The activation of PPARγ by 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride affects several biochemical pathways. The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .

Pharmacokinetics

Thiazolidine derivatives have been reported to have diverse therapeutic and pharmaceutical activity, and various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Result of Action

The molecular and cellular effects of 3-(2-Amino-3-methylbutyl)thiazolidine-2,4-dione hydrochloride’s action include decreased insulin resistance, modified adipocyte differentiation, inhibited VEGF-induced angiogenesis, decreased leptin levels (leading to increased appetite), decreased levels of certain interleukins (e.g., IL-6), and increased adiponectin levels . It also increases the synthesis of certain proteins involved in fat and glucose metabolism, which reduces levels of certain types of lipids and circulating free fatty acids .

Action Environment

It is known that the presence of sulfur in thiazolidine motifs enhances their pharmacological properties

Eigenschaften

IUPAC Name |

3-(2-amino-3-methylbutyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2S.ClH/c1-5(2)6(9)3-10-7(11)4-13-8(10)12;/h5-6H,3-4,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSKQOSTDPYEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C(=O)CSC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

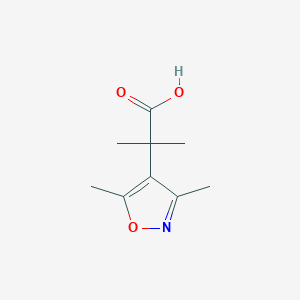

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Trifluoromethoxy)phenoxy]nicotinonitrile](/img/structure/B1446706.png)

![Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate](/img/structure/B1446719.png)